(R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13433743
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClN4O2 |
|---|---|
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m1/s1 |
| Standard InChI Key | NIOBSVOVDBNEDM-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)Cl)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
| SMILES | CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3R)-3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
| Molecular Weight | 312.79 g/mol |
| CAS Number | 1261234-31-4 |
| SMILES | CC1=CC(=NC(=N1)Cl)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
| InChI Key | NIOBSVOVDBNEDM-SNVBAGLBSA-N |
The compound features a pyrimidine ring substituted with chloro (Cl) and methyl (CH₃) groups at positions 2 and 6, respectively. A pyrrolidine ring is connected via an amino linker at position 4 of the pyrimidine, with a tert-butyl carbamate protecting the pyrrolidine nitrogen . The (R)-configuration at the pyrrolidine C3 position is critical for stereospecific interactions in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three key steps:
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Pyrimidine Functionalization: 2-Chloro-6-methylpyrimidin-4-amine is prepared via chlorination of 6-methylpyrimidin-4-amine using POCl₃.
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Pyrrolidine Coupling: The pyrimidine amine undergoes nucleophilic substitution with (R)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a base (e.g., K₂CO₃) and a palladium catalyst .
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Purification: Column chromatography (hexane:EtOAc gradient) yields the product with >95% purity .
Industrial-Scale Production
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Continuous Flow Systems: Reduce reaction times by 40% compared to batch processes.
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Crystallization: Tert-butyl esters are crystallized from ethanol/water mixtures for high purity (99.5%) .
Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 180–182°C |
| Solubility | DMSO: 25 mg/mL; Water: <0.1 mg/mL |
| LogP | 2.8 (predicted) |
The tert-butyl group enhances lipophilicity, facilitating blood-brain barrier penetration in preclinical models. Stability studies show degradation <5% under ambient conditions over 12 months .
Biological Activity and Mechanism
Kinase Inhibition
In Aurora A kinase inhibition assays, the compound demonstrated an IC₅₀ of 3.2 nM, outperforming analogs with S-configuration (IC₅₀ = 28 nM) . Structural analysis reveals:
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The chloro group forms a halogen bond with kinase hinge residue Leu139.
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The pyrrolidine adopts a chair conformation, positioning the tert-butyl group into a hydrophobic pocket .
Applications in Drug Development
Intermediate for Kinase Inhibitors
The compound serves as a precursor to c-Met inhibitors (e.g., foretinib analogs), improving selectivity over VEGF-R2 by 50-fold .
Prodrug Design
Hydrolysis of the tert-butyl ester under acidic conditions generates a free carboxylic acid, enabling conjugation to antibodies for targeted therapies .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, safety goggles |
| Storage | -20°C under argon |
| Disposal | Incineration (EU Hazard Code: Xi) |
Acute toxicity (LD₅₀ > 2,000 mg/kg in rats) suggests low systemic risk, but mutagenicity data are pending .
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